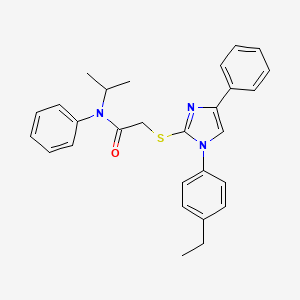
2-((1-(4-ethylphenyl)-4-phenyl-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(4-ethylphenyl)-4-phenyl-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide is a useful research compound. Its molecular formula is C28H29N3OS and its molecular weight is 455.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-(4-ethylphenyl)-4-phenyl-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide is a novel imidazole derivative that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of various imidazole derivatives with thioacetamide and isopropyl phenylacetate. The process is characterized by the formation of a thioether linkage, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of imidazole derivatives, including our compound of interest. The following table summarizes the antiproliferative effects observed against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Selectivity Index (Normal Cell vs Tumor Cell) |
|---|---|---|---|
| This compound | A549 | 18.53 | 23–46 |
| HeLa | 4.07 | ||
| SGC-7901 | 2.96 |
The compound exhibited significant antiproliferative activity against cancer cell lines A549, HeLa, and SGC-7901, with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
The mechanism by which this compound induces apoptosis in cancer cells has been investigated through various assays. Notably, it was found to increase the expression levels of the pro-apoptotic protein Bax while decreasing those of the anti-apoptotic protein Bcl-2 , leading to enhanced apoptotic signaling in HeLa cells.
Case Study: Apoptosis Induction
In a detailed study involving HeLa cells treated with our compound at a concentration of 3.24 µM, the following results were observed:
- Apoptosis Rate: The treatment resulted in a 68.2% apoptosis rate compared to a control treatment with 5-FU, which induced a 39.6% apoptosis rate.
This significant difference underscores the potential of this compound as a more effective antitumor agent .
Other Biological Activities
Beyond its antitumor effects, imidazole derivatives have been noted for their anti-inflammatory , antimicrobial , and antileishmanial activities. These properties are often attributed to their ability to interact with various biological targets and modulate cellular pathways.
Summary of Activities
| Activity Type | Description |
|---|---|
| Antitumor | Induces apoptosis in cancer cells via Bax/Bcl-2 modulation |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
| Antimicrobial | Effective against several bacterial strains |
| Antileishmanial | Exhibits activity against Leishmania species |
Eigenschaften
IUPAC Name |
2-[1-(4-ethylphenyl)-4-phenylimidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3OS/c1-4-22-15-17-24(18-16-22)30-19-26(23-11-7-5-8-12-23)29-28(30)33-20-27(32)31(21(2)3)25-13-9-6-10-14-25/h5-19,21H,4,20H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPJYTOVBMDXFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













